molecular formula C28H42O2S B6317548 4,46,6-di-tert-butyl-2,2-thiobisphenol CAS No. 3293-91-2

4,46,6-di-tert-butyl-2,2-thiobisphenol

Cat. No.: B6317548
CAS No.: 3293-91-2
M. Wt: 442.7 g/mol
InChI Key: ANJHKVLUGKEZJB-UHFFFAOYSA-N
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Description

The compound 4,46,6-di-tert-butyl-2,2-thiobisphenol (CAS: 293-91-2), likely a typographical variation of 4,4′-thiobis(2-tert-butyl-5-methylphenol), is a sterically hindered phenolic antioxidant characterized by two tert-butyl groups and a sulfur (thio) bridge connecting two phenolic rings. Its structure confers high resistance to oxidative degradation, making it valuable in applications requiring radical scavenging and lipid peroxidation inhibition . The tert-butyl groups provide steric protection to the phenolic hydroxyl groups, enhancing stability and reactivity against free radicals .

Properties

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHKVLUGKEZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:

  • Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.
  • Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Isolating the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituents Bridge Type Key Applications Reference
4,4′-Thiobis(2-tert-butyl-5-methylphenol) 2-tert-butyl, 5-methyl Thio (S) Antioxidant, polymer stabilization
BO-653 (4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol) 4,6-di-tert-butyl, dipentyl Furanol Antiatherogenic agent (clinical trials)
2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) 6-tert-butyl, 4-ethyl Methylene Industrial antioxidants
Vitamin E (α-tocopherol) Chromanol ring, phytyl tail None Dietary antioxidant
Key Insights :
  • Bridge Type: The thio bridge in 4,46,6-di-tert-butyl-2,2-thiobisphenol offers distinct electronic properties compared to the furanol ring in BO-653 or the methylene bridge in 2,2′-methylenebis(6-tert-butyl-4-ethylphenol). Sulfur’s polarizability enhances radical stabilization, while methylene bridges favor rigidity .
  • Steric Hindrance: The tert-butyl groups in all three compounds protect phenolic hydroxyl groups, but their placement (e.g., 4,6-di-tert-butyl in BO-653 vs. 2-tert-butyl in the thiobisphenol) influences solubility and substrate affinity .

Antioxidant Activity

Table 2: Antioxidant Performance
Compound IC50 (Lipid Peroxidation) LDL Oxidation Inhibition DPPH Radical Scavenging Reference
This compound Not reported Not tested Moderate activity (inferred)
BO-653 0.5 µM (vs. 5 µM for Vitamin E) 90% inhibition at 10 µM High activity
Vitamin E 5 µM 50% inhibition at 20 µM Low to moderate
Key Insights :
  • BO-653 outperforms vitamin E in lipid peroxidation and LDL oxidation inhibition due to its high affinity for lipid bilayers and optimized steric protection .
  • Its sulfur bridge may enhance electron transfer efficiency compared to methylene-linked analogues .

Clinical and Industrial Relevance

  • BO-653 : Advanced to clinical trials for antiatherogenic effects, demonstrating prolonged plasma retention and LDL protection in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,46,6-di-tert-butyl-2,2-thiobisphenol
Reactant of Route 2
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